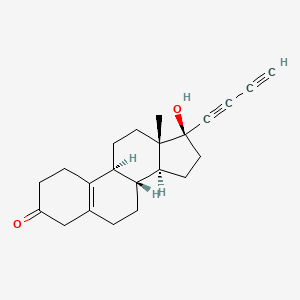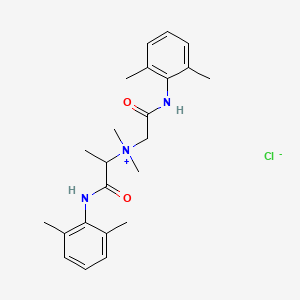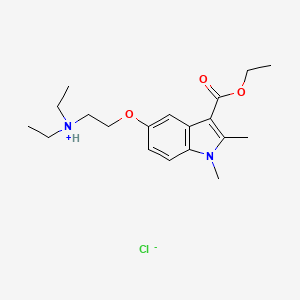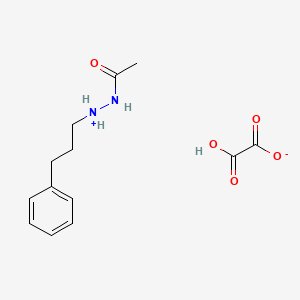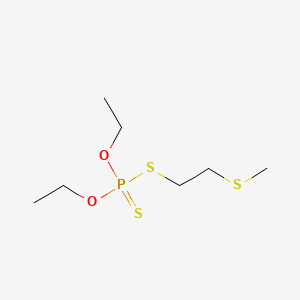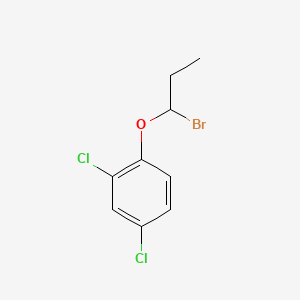
1-(1-Bromopropoxy)-2,4-dichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromopropoxy)-2,4-dichlorobenzene is an organic compound characterized by the presence of a bromopropoxy group attached to a dichlorobenzene ring
Métodos De Preparación
The synthesis of 1-(1-Bromopropoxy)-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorophenol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(1-Bromopropoxy)-2,4-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromopropoxy group or the aromatic ring. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-Bromopropoxy)-2,4-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromopropoxy)-2,4-dichlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropoxy group can participate in binding interactions, while the dichlorobenzene ring may influence the compound’s overall reactivity and stability. Detailed pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
1-(1-Bromopropoxy)-2,4-dichlorobenzene can be compared with other similar compounds, such as:
1-(1-Bromopropoxy)-2-chlorobenzene: Lacks one chlorine atom, which may affect its reactivity and applications.
1-(1-Bromopropoxy)-4-chlorobenzene: The position of the chlorine atom differs, leading to variations in chemical behavior.
1-(1-Bromopropoxy)-2,4,6-trichlorobenzene: Contains an additional chlorine atom, potentially altering its properties and uses. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and physical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Propiedades
Fórmula molecular |
C9H9BrCl2O |
|---|---|
Peso molecular |
283.97 g/mol |
Nombre IUPAC |
1-(1-bromopropoxy)-2,4-dichlorobenzene |
InChI |
InChI=1S/C9H9BrCl2O/c1-2-9(10)13-8-4-3-6(11)5-7(8)12/h3-5,9H,2H2,1H3 |
Clave InChI |
MMIRTJDSIOLELW-UHFFFAOYSA-N |
SMILES canónico |
CCC(OC1=C(C=C(C=C1)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


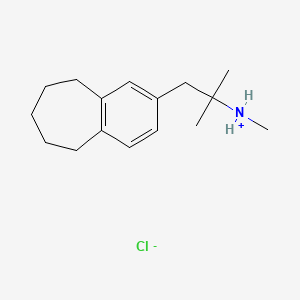
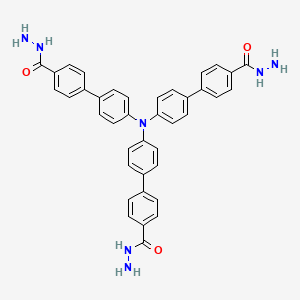

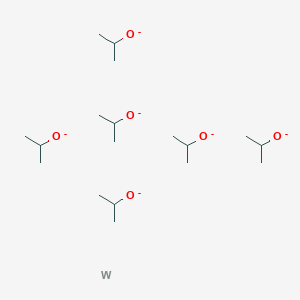
![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
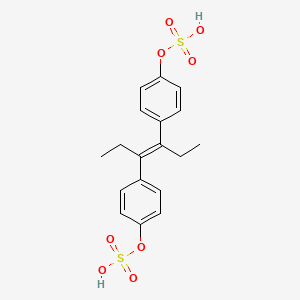
![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
